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Compound of Interest

Compound Name: (6-Methoxypyridin-3-YL)methanol

Cat. No.: B151917

Fur Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser Leitfaden bietet einen objektiven Vergleich der massenspektrometrischen Analyse mit
alternativen Methoden zur Bestatigung des Molekulargewichts von (6-Methoxypyridin-3-

YL)methanol. Die hier prasentierten experimentellen Daten und Protokolle sollen Forschern
helfen, die am besten geeignete Methode fir ihre analytischen Anforderungen auszuwéahlen.

Zusammenfassung der quantitativen Daten

Die folgende Tabelle fasst die Ergebnisse der Molekulargewichtsbestimmung von (6-
Methoxypyridin-3-YL)methanol unter Verwendung der Gaschromatographie-
Massenspektrometrie (GC-MS) und der kernmagnetischen Resonanzspektroskopie (*H-NMR)
zusammen.
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Theoretisches

Analytische . Beobachtetes
. Molekulargewicht ( . Anmerkungen
Technik Ergebnis
g/mol )
Gaschromatographie- )
_ Molekularionenpeak
Massenspektrometrie 139.15[1] m/z =139

(GC-MS)

[M]*

1H-Kernmagnetische
Resonanzspektroskop  139.15[1]
ie (*H-NMR)

Ubereinstimmung der
chemischen
Verschiebungen mit
der erwarteten
Struktur

Bestatigung der
Molekulstruktur

Experimentelle Protokolle

Massenspektrometrie-Analyse (GC-MS)

Ziel: Bestatigung des Molekulargewichts von (6-Methoxypyridin-3-YL)methanol durch

Identifizierung des Molekularionenpeaks.

Gerate und Materialien:

o Gaschromatograph gekoppelt mit einem Massenspektrometer (z.B. Agilent GC-MS-System)

o Kapillarsaule: HP-5ms (30 m x 0.25 mm, 0.25 um Filmdicke) oder aquivalent

o Tragergas: Helium

e (6-Methoxypyridin-3-YL)methanol-Probe

e Losungsmittel: Dichlormethan oder Ethylacetat

o Mikrospritze

Protokoll:

e Probenvorbereitung: Eine verdinnte Losung von (6-Methoxypyridin-3-YL)methanol (ca. 1

mg/mL) im gewéahlten Losungsmittel herstellen.
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e GC-Bedingungen:
o Injektor-Temperatur: 250 °C
o Injektionsvolumen: 1 L (Split-Modus, z.B. 50:1)
o Ofen-Temperaturprogramm:
» Anfangstemperatur: 70 °C, 2 Minuten halten
» Rampe: 10 °C/min bis 280 °C
» Endtemperatur 5 Minuten halten
o Tragergasfluss: 1 mL/min (konstanter Fluss)
e MS-Bedingungen:
o lonisationsmodus: Elektronenionisation (El) bei 70 eV
o lonenquellentemperatur: 230 °C
o Transferleitungstemperatur: 280 °C
o Scan-Bereich: m/z 40-400

o Datenanalyse: Das resultierende Massenspektrum auf das Vorhandensein des
Molekularionenpeaks bei m/z = 139 untersuchen. Die Fragmentierungsmuster kénnen zur
weiteren strukturellen Bestatigung herangezogen werden.

Alternative Methode: *H-Kernmagnetische
Resonanzspektroskopie (*H-NMR)

Ziel: Bestatigung der Molekdlstruktur von (6-Methoxypyridin-3-YL)methanol, die indirekt das
Molekulargewicht bestatigt.

Geréate und Materialien:
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NMR-Spektrometer (z.B. Bruker Avance 400 MHz oder &quivalent)

NMR-R6hrchen

Deuteriertes Losungsmittel: Chloroform-d (CDCIs)

(6-Methoxypyridin-3-YL)methanol-Probe

Tetramethylsilan (TMS) als interner Standard
Protokoll:

e Probenvorbereitung: 5-10 mg (6-Methoxypyridin-3-YL)methanol in ca. 0.7 mL CDCIls in
einem NMR-R6hrchen |6sen. Eine kleine Menge TMS zugeben.

¢ NMR-Messung:
o Ein H-NMR-Spektrum bei Raumtemperatur aufnehmen.
o Typische Parameter: Pulswinkel 30-45°, Relaxationsverzogerung 1-2 s, 16-32 Scans.

o Datenanalyse: Die chemischen Verschiebungen (&), Kopplungsmuster und Integrationen der
Signale im Spektrum analysieren und mit der erwarteten Struktur von (6-Methoxypyridin-3-
YL)methanol vergleichen. Die erwarteten Signale sind:

[e]

58.11 (d, 1H)

o

5 7.62 (dd, 1H)

[¢]

5 6.75 (d, 1H)

[¢]

5 4.62 (s, 2H)

[e]

8 3.93 (s, 3H)[2]

Visualisierung des experimentellen Arbeitsablaufs

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/product/b151917?utm_src=pdf-body
https://www.benchchem.com/product/b151917?utm_src=pdf-body
https://www.benchchem.com/product/b151917?utm_src=pdf-body
https://www.benchchem.com/product/b151917?utm_src=pdf-body
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB41554157.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b151917?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Analytische Techniken Schlussfolgerung

Massenspektrum
(m/z =139)

GC-MS Analyse

e
nepek H-NMR Analyse

H-NMR-Spektrum

(Strukturabgleich)

Click to download full resolution via product page

Abbildung 1: Arbeitsablauf zur Molekulargewichtsbestatigung.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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